3-Chloro-L-alanine Hydrochloride

Description

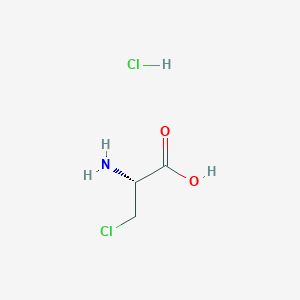

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017432 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51887-89-9 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Chloro-L-alanine Hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic derivative of the amino acid L-alanine. It is of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology, due to its role as an enzyme inhibitor. It has been utilized in studies involving amino acid metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an enzyme inhibitor.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride | [1] |

| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid HCl | [1][2] |

| CAS Number | 51887-89-9 | [2][3] |

| Molecular Formula | C₃H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 160.00 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 205 °C (decomposes) | [5][6] |

| Boiling Point | 243.6 °C at 760 mmHg | [6] |

| Density | 1.401 g/cm³ | [6] |

| Solubility | DMSO: 100 mg/mL (625.00 mM) Water: >24 µg/mL | [2][4][7] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |

| InChI Key | IENJPSDBNBGIEL-DKWTVANSSA-N | [1] |

| Canonical SMILES | C(C(C(=O)O)N)Cl.Cl | [4] |

Biochemical Activity

This compound is recognized primarily for its role as an inhibitor of alanine (B10760859) aminotransferase (ALAT), also known as alanine transaminase.[5] This enzyme is a key player in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate (B1630785) and pyruvate. By inhibiting ALAT, this compound can disrupt this process, which has implications for cellular metabolism and has been studied in the context of suppressing tumor progression.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of chemical compounds. Below are protocols for the synthesis and analysis of this compound.

Synthesis from L-Serine Hydrochloride

A common method for the synthesis of this compound involves the chlorination of L-serine hydrochloride using thionyl chloride.[5]

Materials:

-

L-serine hydrochloride

-

Tetrahydrofuran (B95107) (THF)

-

Thionyl chloride (SOCl₂)

-

Water (deionized)

Procedure:

-

Suspend L-serine hydrochloride (1 part by weight) in tetrahydrofuran (5 parts by volume).

-

Control the reaction temperature to be below 50 °C while slowly adding thionyl chloride (1.2 equivalents) dropwise.

-

After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.

-

Monitor the reaction for the complete consumption of starting material using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the system to 20-25 °C.

-

Quench the reaction by the slow addition of water (0.5 parts by volume).

-

Concentrate the mixture to dryness under reduced pressure.

-

Add acetone (2 parts by volume) to the residue and cool to facilitate crystallization.

-

Collect the resulting crystals by filtration and dry them to yield the final product.[5]

Characterization Methods

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks confirm the molecular structure.[8]

-

Solubility Assessment: To determine solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., DMSO, water) at a specified temperature. The mixture is agitated for an extended period to ensure equilibrium. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured, typically by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.[2][7]

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 51887-89-9 [chemicalbook.com]

- 6. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound(51887-89-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-L-alanine Hydrochloride (CAS Number: 51887-89-9), a pivotal molecule in biochemical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its multifaceted role as an enzyme inhibitor. Special focus is given to its mechanism of action against key enzymes such as alanine (B10760859) racemase, alanine aminotransferase, and serine hydroxymethyltransferase. Furthermore, this guide outlines its antibacterial properties and provides detailed experimental protocols for its synthesis, enzyme inhibition assays, and antimicrobial activity assessment.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 3-Chloro-L-alanine, an unnatural amino acid derivative.[1] It is a white to off-white crystalline solid.[1][2]

Chemical Structure:

-

Molecular Formula : C₃H₇Cl₂NO₂[1]

-

Molecular Weight : 160.00 g/mol [1]

-

IUPAC Name : (2R)-2-amino-3-chloropropanoic acid;hydrochloride[3]

-

Synonyms : L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid Hydrochloride, H-Ala(3-Cl)-OH·HCl

The structure of 3-Chloro-L-alanine features a chiral center at the alpha-carbon, with the L-configuration being the naturally occurring isomeric form of alanine from which it is derived. The presence of a chlorine atom at the beta-position is key to its biological activity.

Physicochemical Data Summary:

| Property | Value | References |

| CAS Number | 51887-89-9 | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 205 °C (decomposes) | [2][4] |

| Solubility | Soluble in water (>24 µg/mL) and DMSO (100 mg/mL) | [1][5] |

| Storage | 4°C, sealed storage, away from moisture. For solutions in solvent, -20°C for 1 month or -80°C for 6 months. | [1] |

| Specific Rotation [α]20/D | +3.0 to +6.0 deg (c=0.7, HCl(1+2)) |

Synthesis

A common and efficient method for the synthesis of this compound is from L-serine hydrochloride.[2]

Experimental Protocol: Synthesis from L-Serine Hydrochloride

Materials:

-

L-serine hydrochloride

-

Thionyl chloride

-

Tetrahydrofuran (B95107) (THF)

-

Water

Procedure:

-

Suspend L-serine hydrochloride (100 g, 0.7067 mol) in 500 ml of tetrahydrofuran in a suitable reaction vessel.[2]

-

While maintaining the reaction temperature below 50 °C, slowly add thionyl chloride (101 g, 0.8480 mol) dropwise to the suspension.[2]

-

After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.[2]

-

Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture to 20-25 °C.[2]

-

Quench the reaction by the slow, dropwise addition of 50 ml of water.[2]

-

Concentrate the reaction mixture to dryness under reduced pressure.[2]

-

To the resulting residue, add 200 ml of acetone and cool to facilitate crystallization.[2]

-

Collect the crystals by filtration and dry them to yield this compound as an off-white solid. The expected yield is approximately 88.4%.[2]

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of several key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes involved in amino acid metabolism.[2][6][7] This inhibitory action forms the basis of its potential as an anticancer agent and its observed antibacterial properties.[5][8]

Enzyme Inhibition

3.1.1. Alanine Racemase: Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan.[6][9] By inhibiting this enzyme, 3-Chloro-L-alanine disrupts cell wall synthesis, leading to bacterial cell death.[8] This makes it a target for the development of novel antibacterial agents.[6]

3.1.2. Alanine Aminotransferase (ALT): Alanine aminotransferase is involved in the interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. Inhibition of ALT by 3-Chloro-L-alanine can disrupt cellular amino acid pools and has been investigated for its potential to suppress tumor progression.[2][10][11]

3.1.3. Serine Hydroxymethyltransferase (SHMT): Serine hydroxymethyltransferase is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[12] This pathway is vital for the synthesis of nucleotides and other essential biomolecules. Inhibition of SHMT by compounds like 3-Chloro-L-alanine is a strategy being explored in cancer therapy.[5][13]

Caption: Mechanism of action of 3-Chloro-L-alanine.

Antibacterial Activity

The D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[8][14] The antibacterial effect is primarily attributed to the inactivation of alanine racemase.[8] Some oral bacteria responsible for malodor, such as Fusobacterium nucleatum and Porphyromonas gingivalis, have shown resistance to 3-chloro-DL-alanine.[15]

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Assay)

This protocol is adapted from high-throughput screening methods for alanine racemase inhibitors.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

L-alanine

-

NAD⁺

-

This compound (inhibitor)

-

Tris-Tricine buffer (100 mM)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction cocktail containing 1 mM NAD⁺ and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

-

Dispense the reaction cocktail into the wells of a 384-well plate.

-

Add varying concentrations of this compound to the test wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

-

Incubate the plate for 30 minutes.

-

Initiate the enzymatic reaction by adding 0.4 mM L-alanine to the test and positive control wells. Add water to the negative control wells.

-

Measure the NADH fluorescence intensity in a plate reader (excitation ~340 nm, emission ~460 nm) after a 20-minute incubation.

-

Calculate the percent inhibition based on the fluorescence readings of the test wells relative to the control wells.

Caption: Workflow for Alanine Racemase Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in the appropriate broth.

-

Perform serial two-fold dilutions of the stock solution across the wells of a 96-well plate, leaving a column for a positive control (no inhibitor) and a negative control (no bacteria).

-

Inoculate the wells (except the negative control) with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.[16]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be employed to determine the purity of the compound.[2]

-

Argentometric Titration : This method can be used to determine the purity of the hydrochloride salt.[2]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[17] Work should be conducted in a well-ventilated area.[17]

Conclusion

This compound is a valuable tool for researchers in the fields of biochemistry, microbiology, and drug discovery. Its well-defined mechanism of action as an inhibitor of key metabolic enzymes provides a clear rationale for its use in studying cellular pathways and for its potential as a therapeutic agent. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this important compound. Further research into its efficacy and safety in various models is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 51887-89-9 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 11. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound(51887-89-9) 1H NMR spectrum [chemicalbook.com]

- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine

An In-depth Technical Guide to the Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Chloro-L-alanine is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its utility lies in the reactive C-Cl bond, which allows for facile nucleophilic substitution to introduce diverse functionalities. This technical guide provides a detailed overview of the primary synthetic routes for producing this compound from the readily available precursor, L-serine. We present a comparative analysis of key methodologies, detailed experimental protocols, and quantitative data to assist researchers in the practical application of these syntheses. The guide includes graphical representations of the chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The conversion of L-serine, a natural and inexpensive amino acid, into the more synthetically versatile 3-Chloro-L-alanine is a cornerstone transformation in medicinal chemistry. The resulting chloro-derivative is a valuable building block for creating novel amino acids and is used in the development of enzyme inhibitors and other therapeutic agents.[1][2] The synthesis requires the selective substitution of the primary hydroxyl group of L-serine with a chlorine atom, a reaction for which several effective methods have been developed. This document details these methods, focusing on reaction conditions, yields, and practical execution for a laboratory setting.

Synthetic Methodologies

The synthesis of 3-Chloro-L-alanine from L-serine primarily involves the activation of the hydroxyl group followed by nucleophilic substitution with a chloride ion. The two main strategies involve either a direct, one-step chlorination under mild conditions or a two-step process that proceeds via an ester intermediate.

Two-Step Chlorination via Methyl Ester Intermediate

A prevalent industrial method involves a two-step process. First, L-serine is esterified by reacting it with thionyl chloride (SOCl₂) in methanol (B129727). This step protects the carboxylic acid as a methyl ester and yields L-serine methyl ester hydrochloride.[3][4][5] The isolated intermediate is then subjected to a second chlorination step, again using thionyl chloride, to replace the hydroxyl group and form the final product, 3-chloro-L-alanine methyl ester hydrochloride.[6] This method often requires controlled temperatures and multiple steps but can result in high purity and yield.[6][7]

Direct One-Step Chlorination with N-Chlorosuccinimide (NCS)

A more direct and milder approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a thiourea (B124793) catalyst.[8] This nucleophilic substitution reaction converts L-serine directly into 3-chloro-alanine in a single step under mild conditions (typically room temperature).[8] The primary advantages of this method are its operational simplicity, reduced number of steps, and avoidance of harsh reagents like neat thionyl chloride.[8]

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as yield, reaction time, and required conditions. The following table summarizes quantitative data from various published methods for the synthesis of 3-chloro-alanine derivatives from serine.

| Method | Key Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) | Purity (%) |

| Direct Chlorination | L-Serine, NCS, N,N'-dimethylthiourea | Acetonitrile (B52724) | Room Temp. | 2 | 3-Chloro-alanine | 89.0 | Not Specified |

| Direct Chlorination | L-Serine, NCS, N,N'-dimethylthiourea | Dichloromethane | Room Temp. | 2 | 3-Chloro-alanine | 86.0 | Not Specified |

| Two-Step (via NCA intermediate)* | D-Serine NCA, Thionyl Chloride | Methanol | 25 °C | 2 | R-3-chloro-serine methyl ester HCl | 94.7 | >99.5 |

*Note: Data for the two-step method is for the D-isomer but demonstrates the high yield and purity achievable with this pathway.[7]

Experimental Protocols

The following are detailed procedures for the key synthetic methods described.

Protocol 1: Direct Synthesis using NCS and Thiourea Catalyst

This protocol is adapted from patent CN115872882A.[8]

-

Setup: In a 500 mL four-neck flask equipped with a magnetic stirrer, add L-serine (50.0 g), acetonitrile (200.0 g), and N,N'-dimethylthiourea (51.0 g).

-

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes.

-

Reagent Addition: While stirring rapidly, add N-chlorosuccinimide (NCS) (63.6 g) dropwise to the mixture.

-

Reaction: Maintain the reaction at room temperature for 2 hours after the addition of NCS is complete.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Isolation: To the residue, add ethanol (B145695) (220.0 g) and stir for 1 hour. Collect the resulting solid precipitate by filtration.

-

Purification: Wash the solid with a small amount of ethanol and dry under vacuum to yield the final product, 3-chloro-L-alanine. The reported yield for this procedure is 52.1 g (89.0%).[8]

Protocol 2: Two-Step Synthesis via Methyl Ester Hydrochloride

This protocol is a conceptual summary based on methods described in patents CN110606811A and CN110590587A.[4][6]

Step A: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Suspend L-serine in anhydrous methanol in a reaction vessel.

-

Cool the suspension to 0-10 °C in an ice bath.[4]

-

Add thionyl chloride (approx. 1.2 - 1.5 equivalents) dropwise while maintaining the low temperature.[3]

-

After addition, allow the mixture to warm and then heat to 35-40 °C for 24-48 hours.[4]

-

Cool the reaction mixture to induce crystallization. Isolate the L-serine methyl ester hydrochloride product by filtration and drying.[4]

Step B: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

-

Dissolve the L-serine methyl ester hydrochloride from Step A in a suitable solvent.

-

Add thionyl chloride dropwise, controlling the temperature between 35-40 °C.[6]

-

Maintain the reaction under segmented temperature control as specified by the detailed procedure.

-

Upon reaction completion, cool the mixture to 15-25 °C and proceed with an aqueous workup (water layering) to isolate the final product.[6]

Mandatory Visualizations

Generalized Reaction Pathway

The diagram below illustrates the general chemical transformation of the serine hydroxyl group into a chloride, a key step in the synthesis.

Caption: Generalized pathway for the conversion of L-serine to 3-Chloro-L-alanine.

Experimental Workflow for Direct Chlorination

This workflow outlines the key laboratory steps for the one-step synthesis method.

Caption: Workflow for the direct one-step synthesis of 3-Chloro-L-alanine.

References

- 1. Chloroalanine - Wikipedia [en.wikipedia.org]

- 2. β-クロロ-L-アラニン 塩酸塩 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

3-Chloro-L-alanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of an Unnatural Amino Acid with Significant Therapeutic Potential

Abstract

3-Chloro-L-alanine hydrochloride is a synthetic, unnatural amino acid that has garnered significant attention within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. Its unique chemical structure, featuring a chlorine atom at the β-position, imparts potent and specific inhibitory effects on a range of essential enzymes, making it a valuable tool for research and a promising candidate for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, and diverse applications. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its utility as an enzyme inhibitor, a building block for novel peptides, and a potential therapeutic agent in oncology and infectious diseases.

Introduction

Unnatural amino acids (UAAs) represent a pivotal class of molecules in chemical biology and drug discovery. Their structural diversity, extending beyond the canonical 20 proteinogenic amino acids, offers unique opportunities to modulate biological processes with high specificity and efficacy. 3-Chloro-L-alanine, and its hydrochloride salt, stands out as a prominent example of a UAA with significant biological activity. It functions primarily as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, thereby disrupting critical metabolic pathways. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in a research and development setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 51887-89-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₇Cl₂NO₂ | [1][2][6] |

| Molecular Weight | 160.00 g/mol | [2][4][5][6] |

| Melting Point | 205 °C (decomposes) | [3][7] |

| Solubility | Soluble in water (>24 µg/mL) | [1] |

| Appearance | White to off-white solid/powder | [1][2] |

| Storage Temperature | -20°C | [1][3][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of L-serine. This transformation can be accomplished using various chlorinating agents, with thionyl chloride being a frequently employed reagent.

General Synthesis Protocol from L-serine

A common synthetic route involves the reaction of L-serine hydrochloride with thionyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[3]

Experimental Protocol:

-

Suspend L-serine hydrochloride (1 equivalent) in anhydrous THF.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension, maintaining the temperature below 50°C.

-

After the addition is complete, gradually raise the temperature to 50°C and continue stirring for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature (20-25°C).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to dryness under reduced pressure.

-

Add acetone (B3395972) to the residue and cool to induce crystallization.

-

Collect the resulting crystals by filtration and dry under vacuum to yield this compound.[3]

A similar patented method describes the synthesis of the methyl ester derivative, which is a key intermediate for the synthesis of the antihypertensive drug Ramipril.[8]

Mechanism of Action and Biological Activity

The biological effects of this compound stem from its ability to act as a potent inhibitor of several key enzymes, primarily those dependent on pyridoxal phosphate (PLP).

Enzyme Inhibition

3-Chloro-L-alanine serves as a "suicide" or mechanism-based inhibitor. The chloro-substituted amino acid binds to the active site of the target enzyme, which then initiates its catalytic cycle. This process, however, leads to the elimination of the chlorine atom and the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

Key Enzymatic Targets

-

Alanine (B10760859) Aminotransferase (ALAT): 3-Chloro-L-alanine is a known inhibitor of ALAT.[3][5] This enzyme plays a crucial role in amino acid metabolism. Inhibition of ALAT has been shown to suppress tumor progression in lung carcinoma models.[3][5]

-

Serine Hydroxymethyltransferase (SHMT): This enzyme is involved in the synthesis of serine and is crucial for one-carbon metabolism, which is essential for nucleotide synthesis and cell proliferation. Inhibition of SHMT by 3-Chloro-L-alanine can disrupt the growth of cancer cells.[1]

-

Other Enzymes: It has also been reported to inhibit other enzymes such as threonine deaminase and alanine racemase, contributing to its antibacterial properties.[9] It is also used in studies of serine palmitoyltransferase inhibition.[3][4]

Applications in Research and Drug Development

The unique inhibitory profile of this compound makes it a versatile tool in various research and development areas.

Anticancer Research

Due to its ability to inhibit enzymes critical for cancer cell proliferation, such as ALAT and SHMT, 3-Chloro-L-alanine has been investigated as a potential anticancer agent with promising results in preclinical studies.[1]

Antibacterial and Antifungal Applications

The compound exhibits both antibacterial and antifungal properties, making it a valuable lead compound in the discovery and development of new antimicrobial agents.[1] Its inhibition of bacterial enzymes like alanine racemase is a key aspect of its antimicrobial activity.[9]

Peptide Synthesis

3-Chloro-L-alanine derivatives are useful intermediates in peptide chemistry. They can be used to synthesize peptides containing the dehydroalanine (B155165) residue through an elimination reaction.[10][11] Dehydroalanine is a non-proteogenic amino acid that can introduce conformational constraints and reactive sites into peptides.

Experimental Protocols for Biological Studies

Cytotoxicity Assay in Lymphocyte Ly-1 Cells:

While a highly detailed public protocol is not available, a general approach based on common cytotoxicity assays can be outlined for studying the effects of this compound, as has been done in lymphocyte Ly-1 cells.[3][4]

-

Cell Culture: Culture Ly-1 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Serially dilute the stock solution to obtain a range of working concentrations. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. This involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Summary and Future Perspectives

This compound is a multifaceted unnatural amino acid with significant potential in both basic research and therapeutic development. Its well-defined mechanism of action as an enzyme inhibitor provides a solid foundation for its exploration in oncology and infectious diseases. Furthermore, its utility in synthetic peptide chemistry opens avenues for the creation of novel biomolecules with tailored properties.

Future research should focus on elucidating the full spectrum of its enzymatic targets, optimizing its therapeutic index through medicinal chemistry efforts, and exploring its efficacy in in vivo disease models. The development of more detailed and publicly accessible experimental protocols will also be crucial to accelerate research in this area. This comprehensive guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 51887-89-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]

- 8. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Enzyme Inhibitor Profile of 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-L-alanine hydrochloride is a potent mechanism-based inhibitor of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. Its mode of action involves enzymatic conversion to a reactive intermediate that covalently modifies the enzyme's active site, leading to irreversible inactivation. This "suicide inhibition" makes it a valuable tool for studying enzyme mechanisms and a potential lead for drug development, particularly in antimicrobial and anticancer research. This guide provides a comprehensive overview of the enzymes inhibited by 3-chloro-L-alanine, its mechanism of action, available kinetic data, and detailed experimental protocols for its study.

Introduction

3-Chloro-L-alanine, an analog of the amino acid L-alanine, acts as a suicide substrate for numerous PLP-dependent enzymes. These enzymes are vital for a variety of metabolic processes, including transamination, racemization, and decarboxylation of amino acids. By irreversibly inhibiting these enzymes, 3-chloro-L-alanine can disrupt essential cellular pathways, leading to bacteriostatic or cytotoxic effects. Understanding the specific enzyme targets and the kinetics of their inhibition is critical for its application in biomedical research and therapeutic development.

Mechanism of Action: Suicide Inhibition

The inhibitory activity of 3-chloro-L-alanine stems from its ability to be processed by PLP-dependent enzymes as if it were a natural substrate. The enzyme's catalytic machinery initiates a β-elimination reaction, removing the chlorine atom. This process generates a highly reactive amino-acrylate intermediate within the active site. This intermediate then acts as a Michael acceptor, undergoing a nucleophilic attack from a nearby amino acid residue in the active site, forming a stable covalent bond and leading to the irreversible inactivation of the enzyme.[1]

Enzyme Inhibitor Profile

3-Chloro-L-alanine has been shown to inhibit a variety of PLP-dependent enzymes. The following table summarizes the known targets and the nature of their inhibition.

| Target Enzyme | Enzyme Commission (EC) Number | Organism/Tissue | Type of Inhibition | Quantitative Data (Ki/IC50) |

| Serine Palmitoyltransferase (SPT) | 2.3.1.50 | Rat liver microsomes, CHO cells | Irreversible, Time-dependent | 5 mM causes complete inactivation in 10 min (in vitro)[2][3] |

| Alanine (B10760859) Aminotransferase (ALAT) | 2.6.1.2 | Pig heart | Irreversible | Not available |

| Alanine Racemase | 5.1.1.1 | Escherichia coli, Bacillus subtilis | Time-dependent inactivation | Not available for L-isomer |

| Threonine Deaminase | 4.3.1.19 | Salmonella typhimurium | Reversible | Not available |

| Branched-chain Amino Acid Transaminase | 2.6.1.42 | Escherichia coli | Irreversible (Transaminase B) | Not available |

| Alanine-Valine Transaminase | 2.6.1.66 | Escherichia coli | Reversible | Not available |

| D-amino Acid Transaminase | 2.6.1.21 | Bacillus sphaericus | Competitive (for D-isomer) | Ki = 10 µM (for D-isomer)[4] |

Experimental Protocols

General Considerations for Studying Irreversible Inhibitors

The kinetics of irreversible inhibition are time-dependent, and therefore, standard Michaelis-Menten analysis is not directly applicable for determining inhibitory constants. Instead, the analysis often involves measuring the rate of enzyme inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Determination of IC50 for 3-Chloro-L-alanine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For time-dependent inhibitors, the IC50 value will vary with the pre-incubation time of the enzyme with the inhibitor.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme in a suitable buffer. Prepare a stock solution of the enzyme's specific substrate.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Pre-incubation: In a microplate, add a fixed concentration of the enzyme to varying concentrations of 3-chloro-L-alanine. Incubate this mixture for a defined period (e.g., 10, 20, 30 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Data Acquisition: Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pre-incubation time.

Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition

This protocol allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer.

-

Inactivation Assay: At various concentrations of 3-chloro-L-alanine, add the enzyme to initiate the inactivation. At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture.

-

Residual Activity Measurement: Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the activity measurement.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line will give the apparent rate constant of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

-

Signaling Pathways and Broader Biological Context

The inhibition of enzymes by 3-chloro-L-alanine can have significant downstream effects on various cellular signaling pathways. For instance, the inhibition of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis, can impact pathways involved in cell proliferation, apoptosis, and membrane integrity. Similarly, inhibition of alanine racemase disrupts bacterial cell wall synthesis, a critical pathway for bacterial survival.

Conclusion and Future Directions

This compound is a powerful tool for probing the function of PLP-dependent enzymes. While its inhibitory effects on several key enzymes are established, there is a clear need for more detailed quantitative studies to determine the specific kinetic parameters (KI and kinact) for each target. Such data will be invaluable for the rational design of more potent and selective inhibitors for therapeutic applications. Future research should focus on comprehensive kinetic analyses and structural studies of 3-chloro-L-alanine in complex with its target enzymes to further elucidate the precise mechanisms of inhibition and to guide the development of next-generation inhibitors.

References

- 1. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of pig heart alanine aminotransferase by beta-chloroalanine [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 3-Chloro-L-alanine Hydrochloride in Oncology: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – December 6, 2025 – 3-Chloro-L-alanine hydrochloride, a synthetic amino acid derivative, is garnering significant attention within the cancer research community for its potential as a targeted therapeutic agent. This technical guide provides an in-depth analysis of its mechanism of action, summarizes key preclinical findings, and outlines experimental protocols for its investigation, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (L-β-Chloroalanine hydrochloride) is a white crystalline powder soluble in water.[1] Structurally, it is an analog of the amino acid L-alanine, with a chlorine atom substituting a hydrogen on the beta-carbon.[1] This modification is key to its biological activity, primarily as an inhibitor of several crucial enzymes involved in cancer cell metabolism.[2][3] While initially explored for its antibacterial properties, its role as a potential anti-cancer agent is now a primary focus of preclinical research.[1][4]

Mechanism of Action: Targeting Cancer's Metabolic Engine

The primary anti-cancer mechanism of this compound revolves around the inhibition of Alanine (B10760859) Aminotransferase (ALAT) , also known as Alanine Transaminase.[2][3][5][6] Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. ALAT plays a crucial role in this altered metabolism.

By competitively inhibiting ALAT, this compound triggers a cascade of events within the cancer cell:[3]

-

Disruption of Glycolysis and Energy Metabolism: Inhibition of ALAT disrupts the normal flow of metabolites, leading to impaired D-glucose uptake and a reduction in L-alanine production.[2][3] This directly counters the Warburg effect, a hallmark of many cancers.[2][3][5]

-

Induction of an Energy Deficit: The disruption in glucose metabolism leads to an initial decrease in intracellular ATP levels, creating an energy crisis for the cancer cell.[3]

-

Activation of AMPK Signaling: The drop in ATP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]

-

Shift to Mitochondrial Respiration and Oxidative Stress: AMPK activation promotes a shift towards mitochondrial respiration. This compensatory mechanism, however, also leads to an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[3]

-

Inhibition of Cell Cycle Progression: The metabolic stress and signaling alterations culminate in the reduced expression of key cell cycle proteins such as Cdc25a and Cdk4, and altered phosphorylation of p38 MAPK, ERK1/2, and Rb1, ultimately leading to impaired cancer cell growth.[3]

Some evidence also suggests that this compound may inhibit serine hydroxymethyltransferase , an enzyme involved in serine synthesis, further contributing to the disruption of cancer cell proliferation.[1] Additionally, its ability to inhibit alanine racemase has been noted, an enzyme crucial for bacterial cell wall synthesis, which was the basis for its initial investigation as an antimicrobial agent.[4][7]

Preclinical Evidence and Quantitative Data

Preclinical studies have demonstrated the potential of this compound in cancer models. Research using Lewis lung carcinoma (LLC1) cells has been particularly insightful.[2][3][5] Treatment with this compound led to reduced growth rates in these highly malignant cells.[3][5] It has also been utilized in cytotoxicity studies against lymphocyte Ly-1 cells . While promising, publicly available quantitative data from these preclinical studies, such as specific IC50 values and in vivo tumor growth inhibition percentages, are not extensively detailed in the currently reviewed literature. Further investigation into specific research publications is required to populate a comprehensive quantitative data table.

Table 1: Summary of Preclinical Studies on this compound in Cancer

| Cell Line/Model | Compound Tested | Observed Effects | Reference |

| Lewis Lung Carcinoma (LLC1) | β-chloro-l-alanine | Inhibition of L-alanine production, impaired D-glucose uptake, reduced anchorage-dependent and -independent growth rates. | [3] |

| Lewis Lung Carcinoma (LLC1) | chloro-L-alanine | Reduced cell growth rates. | [2] |

| Lymphocyte Ly-1 cells | β-Chloro-L-alanine hydrochloride | Utilized in cytotoxicity studies. |

Experimental Protocols

For researchers investigating the effects of this compound, the following experimental workflows can be adapted.

Cell Culture and Treatment

-

Cell Lines: Lewis lung carcinoma (LLC1) or other relevant cancer cell lines.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator).

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and dilute to the desired final concentrations in cell culture medium. Treat cells for specified time points (e.g., 24, 48, 72 hours) for subsequent assays.

Key In Vitro Assays

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): To determine the dose-dependent effect of the compound on cancer cell viability and to calculate the IC50 value.

-

Metabolite Analysis:

-

L-alanine and L-lactate Measurement: Collect cell culture supernatant and use commercially available colorimetric or fluorometric assay kits to quantify the concentrations of L-alanine and L-lactate.

-

D-glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) or a colorimetric assay to measure the rate of glucose uptake by the cells.

-

-

Western Blot Analysis: To investigate the effect on key signaling proteins.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-AMPK, AMPK, p-p38, p38, p-ERK, ERK, p-Rb, Rb, Cdc25a, Cdk4, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

-

Mitochondrial Respiration and Glycolysis Analysis (e.g., Seahorse XF Analyzer): To directly measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Applications of 3-Chloro-L-alanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine hydrochloride, a non-proteinogenic amino acid analogue, has emerged as a compound of significant interest in neuropharmacology. While not a direct therapeutic agent itself, its primary utility lies in its role as a versatile precursor for the synthesis of potent neuroactive compounds, particularly N-methyl-D-aspartate (NMDA) receptor antagonists. This technical guide provides a comprehensive overview of the neuropharmacological applications of this compound, focusing on its mechanism of action, its utility in drug synthesis, and relevant experimental protocols. We delve into its inhibitory effects on key enzymes, the potential downstream consequences on neurotransmitter systems, and detailed methodologies for its use in research settings.

Introduction

This compound (C₃H₇Cl₂NO₂) is a synthetic derivative of the amino acid L-alanine. Its chemical structure, characterized by a chlorine atom at the β-position, confers unique reactivity that makes it a valuable tool in medicinal chemistry and neuropharmacology. The primary neuropharmacological relevance of this compound stems from two key properties: its ability to irreversibly inhibit certain pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes and its utility as a chemical building block for more complex molecules with affinity for neuronal receptors.

Mechanism of Action in a Neuropharmacological Context

The neuropharmacological effects of this compound are primarily indirect and are attributed to its potent and often irreversible inhibition of several key enzymes involved in amino acid metabolism.

Inhibition of Alanine (B10760859) Racemase

3-Chloro-L-alanine is a well-documented inhibitor of alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] In the central nervous system (CNS), the concentration of D-amino acids, particularly D-serine, is tightly regulated and plays a crucial role in neurotransmission. D-serine is a potent co-agonist at the glycine (B1666218) site of the NMDA receptor, and its availability is a key determinant of NMDA receptor activity.

By inhibiting alanine racemase, this compound can theoretically perturb the pool of D-amino acids in the brain. While its direct effect on serine racemase (the enzyme responsible for D-serine synthesis) is not extensively characterized, the inhibition of a major D-amino acid metabolizing enzyme could indirectly influence the overall balance of D-amino acids, thereby modulating NMDA receptor function.

Inhibition of Alanine Aminotransferase

This compound also inhibits alanine aminotransferase (ALT), an enzyme crucial for the transamination of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. Glutamate is the primary excitatory neurotransmitter in the brain. By interfering with ALT activity, this compound could potentially impact the glutamate-glutamine cycle between neurons and glial cells, although this has not been extensively studied in a neuropharmacological context.

Application as a Synthetic Precursor for NMDA Receptor Antagonists

A significant and well-documented application of this compound in neuropharmacology is its use as a starting material for the synthesis of NMDA receptor antagonists.[3] The overactivation of NMDA receptors is implicated in various neurological conditions, including epilepsy, stroke, and neurodegenerative diseases. Therefore, the development of potent and selective NMDA receptor antagonists is a key area of drug discovery.

Synthesis of 3-Nitro-L-alanine

This compound serves as a direct precursor for the synthesis of 3-nitro-L-alanine, a known neuroactive compound. The chloro group at the β-position is susceptible to nucleophilic substitution by a nitro group. 3-Nitro-L-alanine has been shown to exhibit neuroprotective effects in certain models of neurotoxicity.[4][5]

Quantitative Data

Direct quantitative data on the neuropharmacological properties of this compound is limited in the current literature. The majority of available data pertains to its inhibitory activity on non-neuronal enzymes or its use in antimicrobial studies. Further research is required to determine specific IC₅₀ values for neuronal enzymes and binding affinities for CNS receptors.

| Parameter | Value | Enzyme/Receptor | Organism/System | Reference |

| Kᵢ | 0.038 - 0.927 mM | Alanine Racemase | Mycobacterium tuberculosis | [6] |

Table 1: Inhibitory Activity of Alanine Racemase Inhibitors (Note: Data for this compound is not specified in this study, but for other novel inhibitors).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives in a neuropharmacological context.

Synthesis of this compound

A common method for the synthesis of 3-Chloro-L-alanine involves the reaction of sodium aziridine-2-carboxylate (B8329488) with hydrochloric acid.[7]

Materials:

-

32% aqueous solution of sodium aziridine-2-carboxylate

-

35% hydrochloric acid

-

Methanol or Isopropanol (for washing)

-

Ice bath

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

To 84 g of 35% hydrochloric acid, stirred under ice-cooling, add 117.9 g of a 32% aqueous solution of sodium aziridine-2-carboxylate over 2 hours.

-

Allow the reaction to proceed for 22 hours at room temperature.

-

Cool the reaction mixture in an ice bath for 5 hours to facilitate precipitation.

-

Collect the resulting β-chloroalanine deposit by filtration.

-

Wash the precipitate with a small amount of cold methanol.

-

Dry the product under vacuum.

Enzymatic Assay for Alanine Racemase Inhibition

This protocol is adapted from a high-throughput screening assay for alanine racemase inhibitors.[6]

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

L-alanine dehydrogenase (coupling enzyme)

-

NAD⁺ (cofactor)

-

This compound (inhibitor)

-

Tris-Tricine buffer (100 mM, pH 8.0)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction cocktail containing 1 mM NAD⁺ and 0.03 units/ml L-alanine dehydrogenase in Tris-Tricine buffer.

-

In the wells of a 384-well plate, add the reaction cocktail and varying concentrations of this compound. Incubate for 30 minutes.

-

Initiate the enzymatic reaction by adding L-alanine to a final concentration of 0.4 mM.

-

Measure the increase in NADH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction and determine the inhibitory effect of this compound.

In Vitro Neurotoxicity Assessment

This is a general protocol to assess the potential neurotoxicity of a compound on cultured neuronal cells.[8]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time period (e.g., 24, 48 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT.

-

Incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Future Directions and Conclusion

The primary role of this compound in neuropharmacology is currently as a synthetic precursor for the development of novel NMDA receptor antagonists. Its direct neuropharmacological effects, potentially mediated through the inhibition of alanine racemase and subsequent modulation of D-amino acid levels, represent an intriguing but underexplored area of research. Future studies should focus on:

-

Determining the in vivo effects of this compound on brain amino acid profiles, particularly D-serine.

-

Investigating its ability to cross the blood-brain barrier.

-

Quantifying its inhibitory potency against neuronal enzymes.

-

Evaluating its effects in animal models of neurological disorders where NMDA receptor hyperexcitability is implicated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective activity of L-theanine on 3-nitropropionic acid-induced neurotoxicity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphological and functional changes induced by the amino acid analogue 3-nitrotyrosine in mouse neuroblastoma and rat glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 7. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Proper Storage and Handling of 3-Chloro-L-alanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage and handling conditions for 3-Chloro-L-alanine hydrochloride, a key amino acid derivative utilized in various research and pharmaceutical development applications. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring experimental reproducibility.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture and temperature fluctuations. Below is a summary of recommended storage conditions for both the solid form and solutions.

| Form | Temperature | Duration | Additional Requirements |

| Solid | 4°C | Long-term | Store in a tightly sealed container, away from moisture.[1][2][3] |

| -20°C | Long-term | Store in a tightly sealed container, away from moisture.[4][5] | |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

Handling and Safety Precautions

This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4][6] Therefore, appropriate personal protective equipment (PPE) should be worn during handling.

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Eyewash stations should be readily accessible.[7]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling.[7] Avoid breathing dust.[4] Do not eat, drink, or smoke in the handling area.[7]

Experimental Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure compound integrity.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively detailed in the provided literature, a likely route of degradation, given its chemical structure and the strong emphasis on moisture-free storage, is hydrolysis. The chloro group can be susceptible to nucleophilic substitution by water, leading to the formation of serine and hydrochloric acid.

Experimental Protocol for Stability Assessment

To ensure the integrity of this compound, particularly after long-term storage or when used in sensitive assays, a stability assessment is recommended. The following is a generalized protocol for such an assessment.

Objective: To determine the purity and concentration of this compound in a sample over time under specific storage conditions.

Materials:

-

This compound (reference standard and test sample)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

Methodology:

-

Standard Preparation:

-

Accurately weigh a known amount of the this compound reference standard.

-

Dissolve in a suitable solvent (e.g., water or a buffer compatible with the mobile phase) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Prepare a solution of the test sample of this compound at a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. The exact conditions (e.g., gradient, flow rate, detection wavelength) will need to be optimized for the specific instrumentation and column used.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the test sample.

-

Analyze the resulting chromatogram to determine the peak area of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the test sample.

-

Assess the purity of the sample by observing the presence of any additional peaks in the chromatogram, which may indicate degradation products.

-

The stability can be assessed by analyzing samples at different time points (e.g., T=0, 1 month, 3 months, 6 months) and comparing the concentration and purity to the initial measurement.

-

Note: This is a generalized protocol. The specific parameters for the HPLC method should be developed and validated for this compound. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for structural confirmation and identification of potential degradants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Methodological & Application

Application Notes and Protocols for the Inhibition of Alanine Aminotransferase by 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine (B10760859) aminotransferase (ALT), also known as alanine transaminase (ALAT), is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from L-alanine to α-ketoglutarate to produce L-glutamate and pyruvate. Elevated ALT levels are a key biomarker for liver damage. In the context of cancer, ALT plays a role in metabolic reprogramming, contributing to the production of non-essential amino acids that support rapid cell proliferation. Inhibition of ALT has emerged as a potential therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.

3-Chloro-L-alanine hydrochloride (Cl-Ala), an analog of L-alanine, is a known inhibitor of ALT. It acts as a competitive inhibitor and can also serve as a suicide substrate for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like ALT, leading to their irreversible inactivation. These application notes provide detailed protocols for utilizing this compound to inhibit ALT activity in both enzymatic assays and cell-based models.

Data Presentation

Inhibitor Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid hydrochloride | [1] |

| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid Hydrochloride | [2] |

| Molecular Formula | C₃H₇Cl₂NO₂ | [2] |

| Molecular Weight | 160.00 g/mol | [2] |

| CAS Number | 51887-89-9 | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store at -20°C | [2] |

Effects on Alanine Aminotransferase Activity and Cellular Metabolism

| Parameter | Observation | Cell Line/System | Concentration of 3-Chloro-L-alanine | Reference |

| Inhibition of L-alanine production | Significant reduction in extracellular L-alanine concentration. | Lewis Lung Carcinoma (LLC1) | 250 µM | [3][4] |

| Glucose Uptake | Impaired D-glucose uptake. | LLC1 | 250 µM | [3][4] |

| Cellular ATP Levels | Initial decrease followed by replenishment. | LLC1 | 250 µM | [4][5] |

| Mitochondrial Respiration | Increased respiration rates. | LLC1 | 250 µM | [4][5] |

| Anchorage-dependent and -independent growth | Reduced growth rates. | LLC1 | 250 µM | [3][5] |

| IC50 / Ki | Not explicitly reported in the reviewed literature. Determination is recommended via protocols below. | N/A | N/A |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Alanine Aminotransferase Inhibition

This protocol describes how to determine the inhibitory effect of this compound on purified ALT or ALT in cell/tissue lysates.

Materials:

-

Purified alanine aminotransferase or cell/tissue lysate containing ALT

-

This compound (inhibitor)

-

L-alanine (substrate)

-

α-ketoglutarate (co-substrate)

-

NADH

-

Lactate (B86563) dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in ultrapure water. A 10 mM stock is a good starting point.

-

Prepare substrate solution containing L-alanine and α-ketoglutarate in Assay Buffer.

-

Prepare a reaction mixture containing NADH and LDH in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

ALT enzyme solution (purified or lysate)

-

Varying concentrations of this compound (e.g., a serial dilution from the stock solution to achieve final concentrations ranging from 1 µM to 1 mM). Include a control with no inhibitor.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To each well, add the substrate solution (L-alanine and α-ketoglutarate) and the reaction mixture (NADH and LDH).

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 5-10 minutes, taking readings every 30-60 seconds. The rate of NADH oxidation is proportional to the ALT activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Caption: Workflow for in vitro ALT inhibition assay.

Protocol 2: Cell-Based Assay for Assessing the Effect of 3-Chloro-L-alanine on Cancer Cell Metabolism

This protocol outlines a method to evaluate the impact of this compound on metabolic parameters in cultured cancer cells.

Materials:

-

Cancer cell line (e.g., LLC1, HepG2)

-

Complete cell culture medium

-

This compound

-

Reagents for measuring L-alanine, glucose, and lactate (commercially available kits)

-

Reagents for Western blotting (antibodies against p-AMPK, AMPK, p-p38, p38, p-ERK, ERK)

-

96-well and 6-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cancer cells in 96-well plates for metabolic assays and 6-well plates for protein analysis at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in sterile cell culture medium.

-

Treat the cells with the desired final concentration of the inhibitor (e.g., 250 µM). Include a vehicle-treated control group.

-

Incubate the cells for the desired time period (e.g., 24-48 hours).

-

-

Metabolic Assays:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentrations of L-alanine, glucose, and lactate in the supernatant using commercially available assay kits according to the manufacturer's instructions.

-

Normalize the results to the cell number or total protein content.

-

-

Western Blot Analysis:

-

Lyse the cells from the 6-well plates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total AMPK, p38 MAPK, and ERK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities to determine the changes in protein phosphorylation.

-

Caption: Workflow for cell-based metabolic and signaling analysis.

Signaling Pathways

Inhibition of alanine aminotransferase by this compound in cancer cells leads to a metabolic shift that activates key signaling pathways involved in cellular stress and growth regulation.

Caption: Signaling cascade following ALT inhibition.

Disclaimer: This document is intended for research use only. This compound is a chemical substance and should be handled with appropriate safety precautions. Please refer to the safety data sheet (SDS) for detailed information on handling and disposal. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3-Chloro-L-alanine Hydrochloride in Serine Palmitoyltransferase Studies

Introduction